
5,5,6,6-Tetradeuteriooct-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,6,6-Tetradeuteriooct-1-en-3-one is a deuterated analog of oct-1-en-3-one, a compound known for its strong metallic mushroom-like odor. This compound is often used in scientific research due to its unique properties, particularly in studies involving stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6-Tetradeuteriooct-1-en-3-one typically involves the deuteration of oct-1-en-3-one. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to maximize yield and purity. The deuteration process is carefully monitored to ensure consistent incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,6,6-Tetradeuteriooct-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5,5,6,6-Tetradeuteriooct-1-en-3-one is widely used in scientific research due to its stable isotope labeling properties. Some applications include:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in environmental studies to track pollutant degradation and in quality control processes.
Mécanisme D'action
The mechanism of action of 5,5,6,6-Tetradeuteriooct-1-en-3-one involves its interaction with molecular targets through stable isotope effects. The incorporation of deuterium atoms can alter the compound’s physical and chemical properties, leading to changes in reaction rates and pathways. This makes it a valuable tool in studying reaction mechanisms and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oct-1-en-3-one: The non-deuterated analog with similar chemical properties but different isotopic composition.
1-Octen-3-ol: An alcohol analog used in similar research applications.
Methyl vinyl ketone: Another enone with comparable reactivity but different structure.
Uniqueness
5,5,6,6-Tetradeuteriooct-1-en-3-one is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
130.22 g/mol |
Nom IUPAC |
5,5,6,6-tetradeuteriooct-1-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3/i5D2,6D2 |
Clé InChI |
KLTVSWGXIAYTHO-NZLXMSDQSA-N |
SMILES isomérique |
[2H]C([2H])(CC)C([2H])([2H])CC(=O)C=C |
SMILES canonique |
CCCCCC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




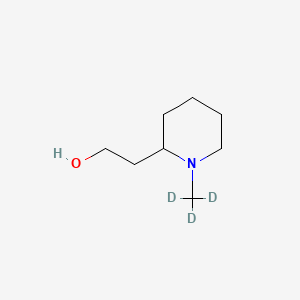
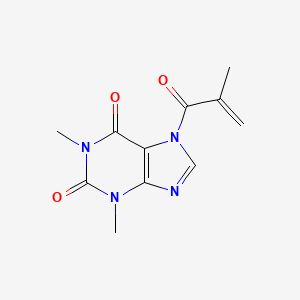

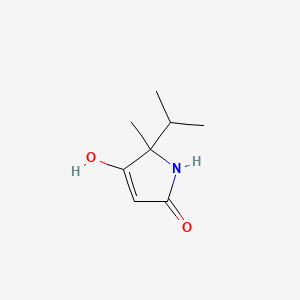
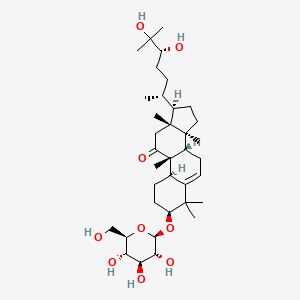
![3-Azabicyclo[3.3.1]nonane, 3-isopropyl-](/img/structure/B13837268.png)
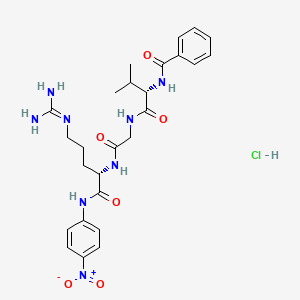
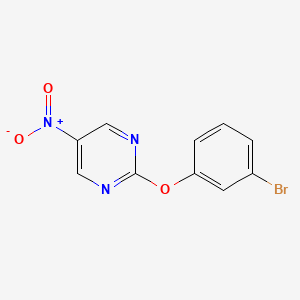
![2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13837284.png)
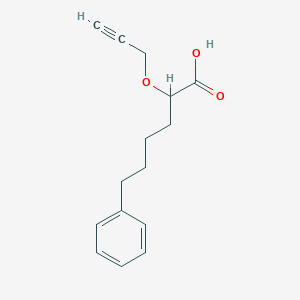
![1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone](/img/structure/B13837298.png)

